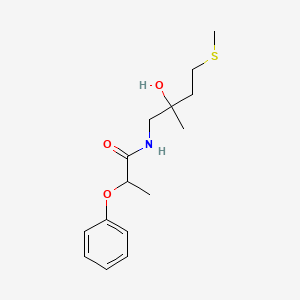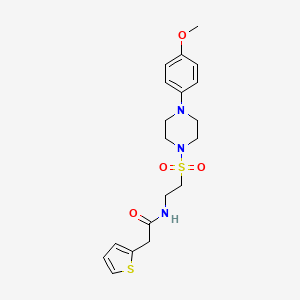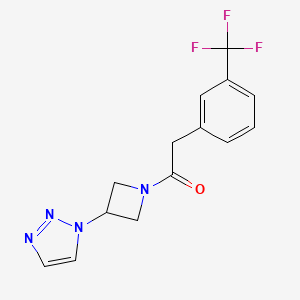
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-phenoxypropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-phenoxypropanamide, also known as MMB-2201, is a synthetic cannabinoid compound that has gained popularity in recent years due to its potent psychoactive effects. This compound belongs to the family of indole-derived synthetic cannabinoids, which are structurally similar to the active ingredient in marijuana, delta-9-tetrahydrocannabinol (THC). MMB-2201 is a potent agonist at the cannabinoid receptor CB1, which is responsible for the psychoactive effects of THC.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
- Conversion to Aromatic Amines : The conversion of phenols to primary and secondary aromatic amines, involving a process similar to the Smiles rearrangement, showcases a method for transforming phenols into valuable chemical intermediates (Coutts & Southcott, 1990).
- Chemoselective Reactions : Investigations into the chemoselective reactions of N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide with electrophiles highlight methods for synthesizing chiral hexahydro-4-pyrimidinones and oxazolidines, indicating potential pathways for creating bioactive compounds or intermediates (Hajji et al., 2002).
Biological Activities and Applications
- Anticancer Agent Design : Functionalized amino acid derivatives related to the structure of interest have been synthesized and evaluated for their in vitro cytotoxicity against human cancer cell lines, underscoring the potential for designing new anticancer agents (Kumar et al., 2009).
- Corrosion Inhibition : Schiff base compounds, while not the same, share a thematic chemical relevance, demonstrating inhibitive effects on corrosion, pointing towards the application of similar compounds in materials science to protect metals in harsh environments (Leçe et al., 2008).
Material Science and Polymer Chemistry
- Polymer Synthesis : The micro-crosslinked acrylamide-based terpolymers' solution microstructure study reveals significant insights into creating materials with enhanced properties such as thickening and anti-aging, applicable in numerous industrial and biomedical fields (Zhong et al., 2009).
Environmental and Regulatory Impact
- Regulation and Environmental Impact : Research on the temporal concentration changes of certain pollutants in freshwater streams, including those related to plastic components, highlights the impact of regulations on environmental concentrations of pollutants, which could extend to considerations around the use and disposal of compounds like N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-phenoxypropanamide (Quednow & Püttmann, 2009).
Propiedades
IUPAC Name |
N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3S/c1-12(19-13-7-5-4-6-8-13)14(17)16-11-15(2,18)9-10-20-3/h4-8,12,18H,9-11H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGGRDAGBJMDKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(C)(CCSC)O)OC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-phenoxypropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-ethoxyphenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2736009.png)
![N-benzyl-3-(3-oxo-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2736010.png)
![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2736011.png)






![1-Benzhydryl-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea](/img/structure/B2736025.png)
![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-5-methoxy-2,3-dihydro-1-benzofuran-7-carboxamide;hydrochloride](/img/structure/B2736026.png)
![6-methyl-2-{[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]carbonyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2736027.png)
![Methyl 2-[6-bromo-2-(4-hydroxyphenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate](/img/structure/B2736029.png)
